Ethyl-piperidin-3-yl-carbamic acid benzyl ester
Description
Ethyl-piperidin-3-yl-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine ring substituted at the 3-position with an ethyl carbamate group and a benzyl ester moiety. This compound is structurally significant due to its piperidine core, a common motif in pharmaceuticals and agrochemicals, and the carbamate ester group, which often confers metabolic stability and bioavailability.
Properties
IUPAC Name |
benzyl N-ethyl-N-piperidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMUOQOMQIHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Key Findings :
- The addition of chloroacetyl (e.g., ) or aminoethyl groups (e.g., ) enhances target specificity in enzyme inhibition, likely due to improved hydrogen bonding or covalent interactions .
- Cyclopropyl carbamate () increases metabolic stability by reducing susceptibility to esterase hydrolysis compared to benzyl esters .
Ester Group Modifications
Table 2: Impact of Ester Groups on Reactivity and Stability

Key Findings :
- Benzyl esters (e.g., ) exhibit pH-dependent stability, with optimal benzyl ester bond formation at pH 4 (). Under neutral conditions, competing reactions with amino groups in proteins reduce ester bond yields .
- tert-Butyl esters () are preferred in hydrogenation reactions due to their resistance to reduction, enabling selective synthesis of piperidine derivatives .
Table 3: Pharmacological and Functional Properties

Key Findings :
- Asiatic acid benzyl ester () demonstrates a 4.5-fold increase in anti-glycogen phosphorylase activity compared to its parent compound, highlighting the role of benzyl esters in enhancing drug efficacy .
- Caffeic acid benzyl ester () is a natural antioxidant, but its synthetic piperidine analogs (e.g., this compound) may offer improved bioavailability for therapeutic applications .
Biological Activity
Ethyl-piperidin-3-yl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a piperidine ring, a carbamic acid moiety, and a benzyl ester. The structural characteristics contribute to its solubility and potential interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Receptor Binding : The compound is believed to bind to specific receptors or enzymes, modulating their activity and leading to various biological responses such as inhibition of enzyme activity or alteration of cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Cytotoxic Effects : In vitro studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further cancer research .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated a promising therapeutic application in antibiotic-resistant infections .
- Cancer Research : In vitro experiments assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed that it induced apoptosis more effectively than traditional chemotherapeutic agents like bleomycin, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that similar piperidine derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. This compound may inhibit cholinesterase enzymes, enhancing acetylcholine levels in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


